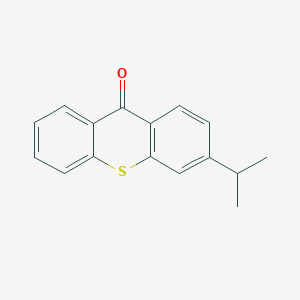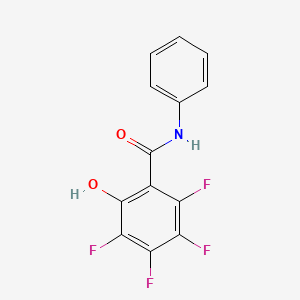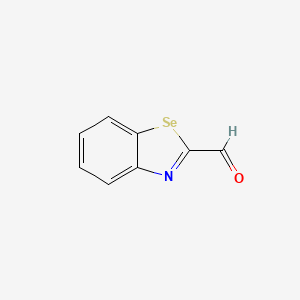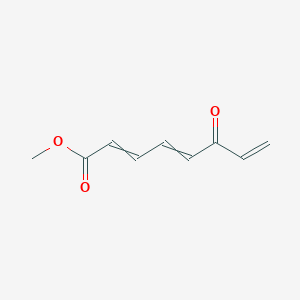
9H-Thioxanthen-9-one, 3-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Thioxanthen-9-one, 3-(1-methylethyl)- is a chemical compound with the molecular formula C16H14OS. It is a derivative of thioxanthone, which is known for its photochemical properties. This compound is used in various scientific and industrial applications due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-9-one, 3-(1-methylethyl)- typically involves the Friedel-Crafts acylation of diphenyl sulfide with phosgene in the presence of catalytic aluminum chloride . This method is a special case of the Friedel-Crafts acylation reaction, which is commonly used to introduce acyl groups into aromatic compounds.
Industrial Production Methods
In industrial settings, the production of 9H-Thioxanthen-9-one, 3-(1-methylethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Thioxanthen-9-one, 3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thioxanthenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthenes.
Substitution: Various substituted thioxanthones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
9H-Thioxanthen-9-one, 3-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions and as a sensitizer in photochemical studies.
Biology: Investigated for its potential use in photodynamic therapy and as a fluorescent probe.
Industry: Employed in the production of coatings, inks, and adhesives due to its photochemical properties.
Wirkmechanismus
The mechanism of action of 9H-Thioxanthen-9-one, 3-(1-methylethyl)- involves its ability to absorb light and undergo photochemical reactions. Upon irradiation, the compound can generate reactive oxygen species, which can damage cellular components such as DNA and proteins. This property is exploited in photodynamic therapy for cancer treatment . Additionally, the compound can inhibit DNA synthesis and topoisomerase activity, leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioxanthone: A parent compound with similar photochemical properties but lacks the isopropyl group.
2-Isopropylthioxanthone: Similar structure but with the isopropyl group at a different position.
2-Chloro-9H-thioxanthen-9-one: Contains a chlorine atom instead of an isopropyl group.
Uniqueness
9H-Thioxanthen-9-one, 3-(1-methylethyl)- is unique due to the presence of the isopropyl group at the 3-position, which can influence its reactivity and photochemical properties. This structural variation can lead to differences in its applications and effectiveness in various fields.
Eigenschaften
CAS-Nummer |
138249-96-4 |
|---|---|
Molekularformel |
C16H14OS |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
3-propan-2-ylthioxanthen-9-one |
InChI |
InChI=1S/C16H14OS/c1-10(2)11-7-8-13-15(9-11)18-14-6-4-3-5-12(14)16(13)17/h3-10H,1-2H3 |
InChI-Schlüssel |
FBKCIXGXXJOPJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)



![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)







![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)
